2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione
Brand Name: Vulcanchem
CAS No.: 51985-02-5
VCID: VC2744001
InChI: InChI=1S/C8H8O3/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3,9H,4H2,1H3
SMILES: CC1=CC(=O)C=C(C1=O)CO
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol

2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione

CAS No.: 51985-02-5

Cat. No.: VC2744001

Molecular Formula: C8H8O3

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione - 51985-02-5

Specification

CAS No. 51985-02-5
Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
IUPAC Name 2-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C8H8O3/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3,9H,4H2,1H3
Standard InChI Key FBUNUDUGAMKVJC-UHFFFAOYSA-N
SMILES CC1=CC(=O)C=C(C1=O)CO
Canonical SMILES CC1=CC(=O)C=C(C1=O)CO

Introduction

Chemical Structure and Properties

Molecular Structure

2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione belongs to the para-benzoquinone family, characterized by a six-membered ring with two carbonyl groups at positions 1 and 4, and double bonds between carbons 2-3 and 5-6. The compound features two key substituents:

  • A methyl group (-CH3) at position 6

  • A hydroxymethyl group (-CH2OH) at position 2

The SMILES notation for this structure is CC1=CC(=O)C=C(CO)C1=O, which represents the connectivity and bonding pattern of the molecule .

Physical Properties

The physical properties of 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione are summarized in the following table:

PropertyValueSource
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
CAS Number51985-02-5
Storage RecommendationCool, dry place
Hazard ClassificationNot hazardous material (for transport)

Identification and Characterization

Chemical Identifiers

For scientific reference and database searching, 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione is associated with several standard identifiers:

IdentifierValueSource
CAS Number51985-02-5
IUPAC Name2-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione
MDL NumberMFCD24700510
SMILESCC1=CC(=O)C=C(CO)C1=O
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol

Synthesis and Production

Synthetic Routes

  • Oxidation of appropriately substituted hydroquinones or phenols

  • Functionalization of simpler quinones through selective reactions

  • Desymmetrization reactions of cyclohexa-1,4-dienes, as mentioned in search result #5

Applications and Research

Research Context

Research involving cyclohexa-1,4-dienes and their derivatives has applications in natural product synthesis, as mentioned in search result #5, which describes "the use of diastereoselective iodocyclisation reactions for the desymmetrisation of cyclohexa-1,4-dienes, and also details a novel epoxidation-cyclisation transformation" . This suggests that compounds like 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione may have relevance in stereoselective synthesis methodologies.

There is a brief mention in search result #6 of biocatalytic research involving "bio-synthesis of BHMF from HMF using a strain of Burkholderia contaminans NJPI-15". While the direct relevance to our target compound is unclear, it suggests interest in biocatalytic approaches to similar functionalized cyclic structures.

Related Compounds and Structure-Activity Relationships

Structural Analogues

The search results provide information on two structural analogues of 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione:

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceCAS Number
2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dioneC8H8O3152.15 g/molHydroxymethyl at position 2, methyl at position 651985-02-5
2-Methylcyclohexa-2,5-diene-1,4-dioneC7H6O2122.12 g/molMethyl at position 2553-97-9
2-Ethyl-6-methylcyclohexa-2,5-diene-1,4-dioneC9H10O2150.17 g/molEthyl at position 2, methyl at position 6109848-40-0

This comparative analysis highlights how subtle modifications to the substituents on the quinone core structure affect molecular properties such as weight, polarity, and potentially reactivity and biological activity.

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